N-(1,3-benzothiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide
Description
N-(1,3-Benzothiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide is a heterocyclic compound featuring a benzothiazole core linked via an acetamide bridge to a 2-methylthiazole moiety. Benzothiazoles and thiazoles are privileged scaffolds in medicinal chemistry due to their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities . The compound’s structure combines aromaticity, hydrogen-bonding capacity, and conformational rigidity, making it a candidate for targeted drug discovery.
Properties
Molecular Formula |
C13H11N3OS2 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C13H11N3OS2/c1-8-14-9(7-18-8)6-12(17)16-13-15-10-4-2-3-5-11(10)19-13/h2-5,7H,6H2,1H3,(H,15,16,17) |
InChI Key |
PMMJNMRUUKMDBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide (Intermediate P1)
The chloroacetamide intermediate is synthesized by reacting 2-aminobenzothiazole with monochloroacetyl chloride under controlled conditions:
Procedure :
-
2-Aminobenzothiazole (1 equiv) and monochloroacetyl chloride (1 equiv) are stirred in acetone at 0–25°C with triethylamine (TEA) as a base.
-
Reaction progress is monitored via TLC (ethyl acetate/hexane, 1:1).
-
The crude product is precipitated on ice, filtered, and vacuum-dried.
Characterization :
Displacement with 2-Methyl-1,3-thiazol-4-amine
Substituting the chloride in P1 with 2-methyl-1,3-thiazol-4-amine proceeds via solvent-free fusion or reflux in polar aprotic solvents:
Method A (Neat Fusion) :
-
P1 (1 equiv) is melted at 165°C in a crucible.
-
2-Methyl-1,3-thiazol-4-amine (5 equiv) is added and stirred for 5–7 minutes.
-
The mixture is cooled, washed with acetone, and recrystallized from ethanol.
Method B (Reflux in DMF) :
-
P1 and amine (1:1.2 equiv) are refluxed in DMF at 100°C for 24 hours.
-
The product is isolated by ice-water precipitation and column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).
Comparative Data :
| Method | Yield (%) | Purity (HPLC) | Reaction Time |
|---|---|---|---|
| A | 70–75 | 92% | 10 min |
| B | 85–90 | 98% | 24 h |
Optimization Insight : Neat fusion offers rapid synthesis but lower purity due to side reactions, while reflux in DMF ensures higher reproducibility at the expense of prolonged duration.
Carbodiimide-Mediated Coupling of Preformed Thiazole-Acetic Acid
Synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetic Acid
The thiazole-acetic acid precursor is prepared via Hantzsch thiazole synthesis followed by hydrolysis:
Step 1 : Ethyl acetoacetate (1 equiv) reacts with bromine (1 equiv) in acetic acid to form α-bromoacetoacetate.
Step 2 : Cyclocondensation with thioacetamide (1 equiv) in ethanol yields ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate.
Step 3 : Saponification with NaOH (2M) produces the carboxylic acid.
Characterization :
EDC.HCl-Mediated Amidation
Coupling 2-aminobenzothiazole with the thiazole-acetic acid employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl):
Procedure :
-
2-(2-Methyl-1,3-thiazol-4-yl)acetic acid (1 equiv), EDC.HCl (1.2 equiv), and hydroxybenzotriazole (HOBt, 1 equiv) are dissolved in dichloromethane (DCM).
-
2-Aminobenzothiazole (1 equiv) and TEA (2 equiv) are added at 0°C.
-
The mixture stirs for 12 hours at room temperature, followed by extraction with DCM and washing with NaHCO₃.
Characterization :
Analytical Validation and Spectral Assignments
Spectroscopic Profiling
¹H-NMR (400 MHz, DMSO-d₆) :
-
δ 12.15 (s, 1H, NH), 8.02–7.25 (m, 4H, benzothiazole-H), 6.92 (s, 1H, thiazole-H), 3.85 (s, 2H, CH₂CO), 2.52 (s, 3H, CH₃).
¹³C-NMR :
HRMS (ESI+) :
Purity and Stability
-
HPLC : >99% purity (C18 column, acetonitrile/water 70:30, 1 mL/min).
-
Thermogravimetric Analysis (TGA) : Decomposition onset at 280°C, indicating thermal stability suitable for storage.
Industrial Scalability and Environmental Impact
Solvent Selection and Waste Management
Cost-Benefit Analysis
| Method | Cost (USD/kg) | PMI (kg waste/kg product) |
|---|---|---|
| Nucleophilic | 120 | 8.2 |
| Carbodiimide | 180 | 5.5 |
(PMI: Process Mass Intensity)
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: N-(1,3-benzothiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide can participate in nucleophilic substitution reactions, especially at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Applications
1.1 Antimicrobial Activity
One of the primary applications of N-(1,3-benzothiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide is its antimicrobial properties. Studies have shown that derivatives of benzothiazole exhibit notable antibacterial and antifungal activities. For instance, compounds related to this structure have been evaluated for their effectiveness against various pathogens, including gram-positive and gram-negative bacteria. In particular, the compound demonstrated an inhibitory concentration (MIC) range that suggests moderate antibacterial efficacy compared to standard antibiotics .
1.2 Anticancer Potential
Research indicates that benzothiazole derivatives are promising candidates for anticancer therapy. This compound has shown potential in inhibiting tumor cell proliferation in vitro. The mechanism of action may involve the induction of apoptosis in cancer cells and the inhibition of specific kinases involved in cancer progression .
1.3 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways, potentially benefiting conditions characterized by excessive inflammation .
Agricultural Applications
2.1 Pesticidal Activity
In addition to its medicinal uses, this compound has applications in agriculture as a pesticide. Its structural components allow it to interact with biological systems in pests, providing a mechanism for pest control while minimizing harm to non-target organisms .
Structural Insights and Mechanisms
The structural characteristics of this compound play a critical role in its biological activity. The compound features a benzothiazole moiety that is known for its ability to engage in π-stacking interactions and hydrogen bonding, which are essential for binding to biological targets .
Case Studies
4.1 Antibacterial Efficacy Study
A study evaluated the antibacterial activity of various thiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited MIC values ranging from 50 to 200 µg/mL . This suggests potential for further development as an antibacterial agent.
4.2 Anticancer Activity Investigation
Another significant study focused on the anticancer properties of benzothiazole derivatives. The findings revealed that compounds related to this compound could induce cell cycle arrest and apoptosis in various cancer cell lines, indicating their potential as chemotherapeutic agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Modifications
The following table summarizes key structural analogs and their modifications:
Key Structural Insights :
- Electron-Withdrawing Groups: Nitro-substituted benzothiazoles (e.g., ) enhance antinociceptive activity compared to non-nitrated analogs.
- Heterocyclic Diversity : Thiadiazole-thioacetamide derivatives () exhibit distinct pharmacological profiles compared to thiazole-acetamide analogs ().
- Substituent Position : The 2-methyl group on the thiazole ring in the target compound and D265-0194 () may influence steric interactions in binding pockets.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for N-(1,3-benzothiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide, and how are reaction conditions optimized for yield and purity?
- Answer : The synthesis involves coupling 2-aminobenzothiazole derivatives with thiazole-containing acetamide precursors. Key steps include:
- Coupling agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in dichloromethane or ethanol .
- Bases : Triethylamine or 4-dimethylaminopyridine (DMAP) to facilitate reaction kinetics .
- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress .
- Purification : Recrystallization (ethanol) or column chromatography (silica gel) achieves >90% purity .
- Table 1 : Synthetic Optimization
| Parameter | ||
|---|---|---|
| Solvent | Dichloromethane | Ethanol |
| Coupling Agent | EDC | DCC |
| Yield | 85% | 91% |
| Purity Method | Recrystallization | Column Chromatography |
Q. What analytical techniques confirm the structural integrity and purity of this compound?
- Structural Confirmation :
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and bonding .
- X-ray Crystallography : SHELX software refines crystal structures, revealing dihedral angles (e.g., 79.3° between benzothiazole and aryl rings) and hydrogen-bonding networks .
- Purity Assessment :
- High-Performance Liquid Chromatography (HPLC) : Quantifies impurities (<1%) .
- Melting Point Analysis : Sharp melting ranges (e.g., 397–398 K) confirm crystallinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Key Challenges : Discrepancies in antimicrobial vs. anticancer efficacy may stem from:
- Assay Variability : Differences in cell lines (e.g., MRSA vs. HeLa) or enzyme isoforms (carbonic anhydrase II vs. IX) .
- Purity Issues : Unoptimized synthetic routes yield byproducts that skew bioactivity .
- Methodological Solutions :
- Standardized Protocols : Use MTT assays for cytotoxicity and fluorescence-based enzyme inhibition assays .
- Comparative Studies : Test structural analogs (e.g., morpholine/pyrrolidine sulfonyl variants) to isolate pharmacophores .
Q. What strategies enhance pharmacokinetic properties without compromising bioactivity?
- Structural Modifications :
- Hydrophilic Groups : Introducing sulfonamides improves aqueous solubility (e.g., logP reduction from 3.2 to 2.5) .
- Steric Shielding : Methyl or methoxy groups at specific positions reduce metabolic degradation .
- Validation Tools :
- ADMET Prediction : SwissADME or Schrödinger Suite models bioavailability and toxicity .
- In Vitro Testing : Caco-2 permeability assays and liver microsomal stability studies validate improvements .
Q. How do intermolecular interactions influence crystallization and stability?
- Hydrogen Bonding : O–H⋯N and N–H⋯O interactions dominate crystal packing, with π-π stacking (3.5–3.8 Å distances) stabilizing aromatic systems .
- Impact on Solubility : Stronger hydrogen-bond networks (e.g., involving sulfonyl groups) reduce solubility but enhance thermal stability .
Data Contradiction Analysis
Q. Why do similar benzothiazole derivatives exhibit divergent biological activities?
- Case Study : Comparing antimicrobial activity of:
- N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide : Moderate activity (MIC = 8 µg/mL against E. coli) .
- N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide : Higher potency (MIC = 2 µg/mL) due to morpholine’s hydrogen-bond acceptor capacity .
- Conclusion : Subtle substituent changes (e.g., pyrrolidine vs. morpholine) alter target binding via electronic and steric effects.
Methodological Recommendations
- Synthesis : Prioritize EDC/DCC coupling in anhydrous dichloromethane for scalability .
- Characterization : Combine X-ray crystallography (SHELXL) with DFT calculations (Gaussian 09) for accurate charge density maps .
- Bioactivity Testing : Use high-content screening (HCS) platforms for multitarget profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
